molecular formula C9H11FN2 B1454659 N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine CAS No. 1339239-90-5

N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine

Cat. No.: B1454659
CAS No.: 1339239-90-5
M. Wt: 166.2 g/mol
InChI Key: TWHVWUBJPKFFNC-UHFFFAOYSA-N
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Description

N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a fluorinated pyridine ring and a cyclopropane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with cyclopropanamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(5-fluoropyridin-3-yl)methyl]cyclopropanone, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring and cyclopropane moiety contribute to its unique binding properties and biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloropyridin-3-yl)methyl]cyclopropanamine
  • N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine
  • N-[(5-methylpyridin-3-yl)methyl]cyclopropanamine

Uniqueness

N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various scientific research applications.

Properties

IUPAC Name

N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-8-3-7(4-11-6-8)5-12-9-1-2-9/h3-4,6,9,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHVWUBJPKFFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine
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N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine
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N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine
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N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine
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N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine
Reactant of Route 6
N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine

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